molecular formula C21H18ClF3N4 B1406694 (6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine CAS No. 1311283-99-4

(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Cat. No.: B1406694
CAS No.: 1311283-99-4
M. Wt: 418.8 g/mol
InChI Key: JQSNKVNUBPJYTQ-LGJNPRDNSA-N
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Description

The compound (6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine is a complex organic molecule characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group, a dimethylamine group, and a hydrazonomethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Hydrazonomethyl-Phenyl Group: This step involves the formation of a hydrazone linkage between a 4-chlorobenzaldehyde and a phenylhydrazine derivative.

    Dimethylamine Substitution: The final step involves the substitution of a hydrogen atom on the pyridine ring with a dimethylamine group, typically using a dimethylamine reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazonomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (6-{4-[(4-Bromo-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
  • (6-{4-[(4-Methyl-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine

Uniqueness

The unique combination of a trifluoromethyl group, a hydrazonomethyl-phenyl group, and a dimethylamine group in the pyridine ring distinguishes (6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[4-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4/c1-29(2)20-12-16(21(23,24)25)11-19(27-20)15-5-3-14(4-6-15)13-26-28-18-9-7-17(22)8-10-18/h3-13,28H,1-2H3/b26-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSNKVNUBPJYTQ-LGJNPRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=NNC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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